2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine
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Description
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine (2CDAP) is a novel synthetic compound that has been studied for its potential applications in various scientific fields. 2CDAP is a member of the pyrazine family, and is composed of a core pyrazine ring with two chlorine atoms and a 2-deoxyribofuranosyl group attached. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antifungal activities, as well as potential applications in cancer research.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and properties of compounds related to 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine. Mederski et al. (2003) explored the preparation of pyrido[3,4-b]pyrazines using 2-chloro-3,4-diaminopyridine, demonstrating the potential for creating a variety of derivatives through chemical reactions (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003). Similarly, Walker et al. (1997) achieved the synthesis of novel 2′-deoxy pyrazine C-nucleosides, illustrating the utility of cross-coupling reactions in creating new molecular structures (Walker, Chen, Hinkley, Wise, & Townsend, 1997).
Antiviral and Antitumor Applications
In the field of medicinal chemistry, research has been conducted on the antiviral and antitumor potential of derivatives of this compound. For example, the synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides by Bussolari et al. (1993) explored their potential in antitumor studies (Bussolari, Ramesh, Stoeckler, Chen, & Panzica, 1993). Additionally, research by Shealy et al. (1984) on the synthesis of carbocyclic analogues of 2′-deoxyribofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines highlighted their activity against herpes simplex virus (Shealy, O'dell, Shannon, & Arnett, 1984).
properties
IUPAC Name |
(2R,3S,5R)-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)/t3-,4+,5+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJKYPXFZLKMDU-VPENINKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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